tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate” is a carbamate ester. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This compound has a tert-butyl group attached to the carbamate group and a cyclopentyl group with a hydroxyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, carbamates are typically solid at room temperature and are soluble in organic solvents .Scientific Research Applications
Enantioselective Synthesis
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is used as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is crucial in determining the relative substitution in these compounds, playing a significant role in the synthesis process (Ober et al., 2004).
Characterization of Genotoxic Impurities
In scientific research, particularly in pharmaceuticals, tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is characterized and evaluated for its trace levels of genotoxic impurities. This is achieved using advanced techniques such as liquid chromatography-tandem mass spectrometry, ensuring the purity and safety of pharmaceutical products (Puppala et al., 2022).
Synthesis of Bioactive Compounds
This compound also plays a role in the synthesis of bioactive compounds, like natural product jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines. It is synthesized from L-Serine, showcasing its importance in medicinal chemistry (Tang et al., 2014).
Development of New Reaction Methods
Research has been conducted on developing new reaction methods using tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate. For example, a study focused on creating tert-butyl carbamates through a one-pot Curtius rearrangement, demonstrating the versatility of this compound in organic synthesis (Lebel & Leogane, 2005).
Investigation of Molecular Interactions
The compound has been used in studies investigating molecular interactions, such as hydrogen and halogen bonds. These studies provide insights into the structural and bonding characteristics of chemical compounds, contributing to our understanding of molecular chemistry (Baillargeon et al., 2017).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKINULYZANSP-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | |
CAS RN |
207729-04-2 |
Source
|
Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.